molecular formula C6H7F2N3O B3388075 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine CAS No. 85821-30-3

4-(Difluoromethoxy)-6-methylpyrimidin-2-amine

Cat. No.: B3388075
CAS No.: 85821-30-3
M. Wt: 175.14 g/mol
InChI Key: VPSDEDHCJRKTQB-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-6-methylpyrimidin-2-amine is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a difluoromethoxy group at the 4-position and a methyl group at the 6-position, along with an amine group at the 2-position. The presence of the difluoromethoxy group is particularly noteworthy as it can influence the compound’s reactivity and biological activity.

Preparation Methods

The synthesis of 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often employing catalytic processes and continuous flow techniques to enhance efficiency .

Chemical Reactions Analysis

4-(Difluoromethoxy)-6-methylpyrimidin-2-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and catalysts for substitution and coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism by which 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine exerts its effects is often related to its ability to interact with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. This interaction can modulate various biochemical pathways, leading to desired therapeutic or industrial outcomes .

Properties

IUPAC Name

4-(difluoromethoxy)-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O/c1-3-2-4(12-5(7)8)11-6(9)10-3/h2,5H,1H3,(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSDEDHCJRKTQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384700
Record name 4-(difluoromethoxy)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85821-30-3
Record name 4-(difluoromethoxy)-6-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(difluoromethoxy)-6-methylpyrimidin-2-amine
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Synthesis routes and methods I

Procedure details

Gaseous difluorochloromethane is passed into a solution of 62.5 g of 2-amino-4-hydroxy-6-methyl-pyrimidine in 500 ml of water, 100 ml of 40% sodium hydroxide solution and 100 ml of dioxane at a temperature of 70°-75° C. over a period of 12 hours. During this period, at hourly intervals, a total of 160 g of solid sodium hydroxide is added in equal portions. The organic phase is separated off and concentrated to about 1/10 of its volume, the residue is poured into water and the solid which has precipitated is separated off to give 39.9 g of 2-amino-4-difluoromethoxy-6-methyl-pyrimidine of melting point 136°-137° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
62.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
160 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

4.0 g (0.017 mol) of 2-methylsulfonyl-4-difluoromethoxy-6-methylpyrimidine are suspended in 60 ml of chloroform. This suspension is saturated with gaseous ammonia, and then stirred for 3 hours at a temperature of between 20° and 25° C. The reaction mixture is subsequently diluted with 50 ml of methylene chloride; the organic phase is separated, washed with water and concentrated by evaporation. There are obtained, as crystalline residue, 2.5 g (85% of theory) of 2-amino-4-difluoromethoxy-6-methylpyrimidine, m.p. 137°-139° C.
Name
2-methylsulfonyl-4-difluoromethoxy-6-methylpyrimidine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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